molecular formula C21H26N2O3 B044647 Isorauhimbine CAS No. 483-09-0

Isorauhimbine

Cat. No.: B044647
CAS No.: 483-09-0
M. Wt: 354.4 g/mol
InChI Key: BLGXFZZNTVWLAY-RIEHRDFOSA-N
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Description

Isorauhimbine is an alkaloid derived from the plant Rauvolfia serpentina. It exhibits a range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This compound is also used in the treatment of cardiovascular diseases such as hypertension, arrhythmia, and angina pectoris .

Preparation Methods

Synthetic Routes and Reaction Conditions: Isorauhimbine can be synthesized through various chemical routes, often involving the extraction and purification from Rauvolfia serpentina. The synthetic process typically includes steps such as alkaloid extraction, purification, and crystallization. Specific reaction conditions, such as temperature, solvent, and pH, are carefully controlled to ensure the purity and yield of the compound .

Industrial Production Methods: Industrial production of this compound involves large-scale extraction from Rauvolfia serpentina, followed by purification processes. Techniques such as column chromatography and recrystallization are commonly employed to obtain high-purity this compound suitable for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions: Isorauhimbine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

Scientific Research Applications

Isorauhimbine has a wide range of scientific research applications:

Mechanism of Action

Isorauhimbine exerts its effects through various molecular targets and pathways:

Comparison with Similar Compounds

Isorauhimbine is compared with other similar alkaloids, such as:

This compound stands out due to its unique combination of anticancer, anti-inflammatory, and antimicrobial activities, making it a versatile compound for various scientific and medical applications.

Properties

IUPAC Name

methyl (1R,15S,18S,19S,20S)-18-hydroxy-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-19-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O3/c1-26-21(25)19-15-10-17-20-14(13-4-2-3-5-16(13)22-20)8-9-23(17)11-12(15)6-7-18(19)24/h2-5,12,15,17-19,22,24H,6-11H2,1H3/t12-,15+,17-,18+,19+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLGXFZZNTVWLAY-RIEHRDFOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1C(CCC2C1CC3C4=C(CCN3C2)C5=CC=CC=C5N4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1[C@H](CC[C@H]2[C@@H]1C[C@@H]3C4=C(CCN3C2)C5=CC=CC=C5N4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

483-09-0
Record name 3-Epiisoyohimbine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000483090
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the natural sources of Isorauhimbine?

A1: this compound has been identified and isolated from the roots of Rauwolfia vomitoria []. It is also found as a constituent of Rauwolfia serpentina, a plant traditionally used for medicinal purposes [].

Q2: What is the potential of this compound in cancer therapy?

A2: Research suggests that this compound exhibits strong binding affinity to Poly (ADP-ribose) polymerase-1 (PARP-1) []. PARP-1 is considered a promising target for developing new cancer therapies. Molecular docking studies indicate that this compound interacts with PARP-1 through hydrogen bonds and hydrophobic interactions []. This suggests potential for this compound as a lead compound in developing novel anticancer drugs.

Q3: Were there any other compounds isolated from Rauwolfia vomitoria alongside this compound?

A3: Yes, a total of fifteen indole alkaloids were isolated from the roots of Rauwolfia vomitoria, including this compound []. Some of the other identified alkaloids include Reserpine, Tetrahydroalstonine, Isosandwicine, Ajmaline, Sandwicine, Yohimbine, and Mitraphylline []. This highlights the rich phytochemical diversity of Rauwolfia vomitoria.

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